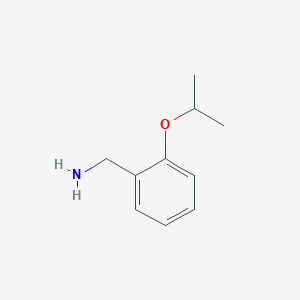

(2-Isopropoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWAKPHKRZMFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352874 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-51-1 | |

| Record name | (2-Isopropoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Isopropoxyphenyl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Isopropoxyphenyl)methanamine

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes its core chemical properties, theoretical analytical characterization, a plausible synthetic route, and its potential applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

This compound, also known as 2-isopropoxybenzylamine, is an organic compound featuring a primary amine attached to a benzene ring ortho-substituted with an isopropoxy group. This unique arrangement of functional groups—a primary benzylic amine and an aromatic ether—dictates its chemical behavior and makes it a valuable building block. While extensive experimental data for this specific isomer is not broadly published, its fundamental properties can be reliably established or inferred from its isomers and related structures.

The molecular structure consists of a central benzene ring. An aminomethyl group (-CH₂NH₂) is attached to carbon 1, and an isopropoxy group [-OCH(CH₃)₂] is attached to carbon 2. The proximity of these groups (ortho position) can influence reactivity through steric and electronic effects.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₅NO | Consistent for all isomers[1][2]. |

| Molecular Weight | 165.23 g/mol | Consistent for all isomers[2]. |

| Monoisotopic Mass | 165.11537 Da | Predicted value[1]. |

| Boiling Point | 258.8°C (at 760 mmHg) | Data for the meta isomer, (3-isopropoxyphenyl)methanamine[3]. The ortho isomer is expected to have a similar boiling point. |

| XLogP3 | 1.7 | Predicted value, indicating moderate lipophilicity[1]. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated property[3]. |

| Hydrogen Bond Acceptors | 2 (from -O- and -N) | Calculated property[3]. |

| Topological Polar Surface Area | 35.2 Ų | Calculated property[3]. |

| Appearance | Not specified | Likely a liquid or low-melting solid at room temperature. |

Spectroscopic and Analytical Characterization (Theoretical)

For any novel or specialized chemical, robust analytical characterization is paramount. The following sections detail the expected spectroscopic signatures for this compound based on its constituent functional groups. These theoretical spectra serve as a predictive guide for researchers synthesizing or analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for this compound in a standard solvent like CDCl₃ are as follows:

-

¹H NMR:

-

Aromatic Protons (4H): Four distinct signals are expected in the aromatic region (~6.8-7.3 ppm). Due to the ortho-substitution, these protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). The proton closest to the electron-donating isopropoxy group will be the most shielded (furthest upfield).

-

Methine Proton (1H): A septet (~4.5 ppm) is anticipated for the -OCH(CH₃)₂ proton, split by the six equivalent methyl protons.

-

Benzylic Protons (2H): A singlet or a narrowly split multiplet (~3.8 ppm) for the -CH₂NH₂ protons.

-

Amine Protons (2H): A broad singlet (~1.5-2.5 ppm) for the -NH₂ protons. The chemical shift is highly dependent on concentration and solvent.

-

Methyl Protons (6H): A doublet (~1.3 ppm) corresponding to the two equivalent methyl groups of the isopropoxy moiety, split by the methine proton.

-

-

¹³C NMR:

-

Ten distinct signals are expected.

-

Aromatic Carbons: Six signals in the ~115-157 ppm range. The carbon bearing the isopropoxy group (C-O) will be the most deshielded (~157 ppm), while the carbon bearing the aminomethyl group will be around ~130-140 ppm.

-

Methine Carbon: One signal for the -OCH(CH₃)₂ carbon at ~71 ppm[4].

-

Benzylic Carbon: One signal for the -CH₂NH₂ carbon around ~40-45 ppm.

-

Methyl Carbons: One signal for the two equivalent -CH₃ carbons at ~22 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected characteristic absorption bands are crucial for confirming the compound's identity.

-

N-H Stretch: A medium, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂)[5].

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3010-3060 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2970 cm⁻¹), corresponding to the isopropoxy and aminomethyl groups[5].

-

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretching region[5].

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C-O-C Stretch (Aromatic Ether): A strong, characteristic band at ~1220-1260 cm⁻¹ for the aryl-alkyl ether linkage.

-

C-N Stretch: A medium absorption in the 1020-1250 cm⁻¹ region[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the ring to form a stable tropylium-like ion or, more likely here, the loss of the amino group. The major fragment would be the 2-isopropoxybenzyl cation at m/z = 149.

-

Loss of Isopropyl Group: Cleavage of the isopropyl group from the ether linkage would result in a fragment at m/z = 122.

-

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen would yield a fragment corresponding to the 2-isopropoxyphenyl cation at m/z = 121.

-

Predicted collision cross-section data for the protonated molecule ([M+H]⁺, m/z 166.12) is 136.6 Ų[1].

-

Synthesis and Reactivity

Proposed Synthetic Workflow: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the reductive amination of 2-isopropoxybenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target primary amine.

Protocol: Reductive Amination of 2-Isopropoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, ~1.5 eq), portion-wise to control the exothermic reaction and gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

-

Nucleophilic Amine: The primary amine is a potent nucleophile and a moderate base. It readily undergoes reactions typical of primary amines, such as acylation to form amides, reaction with aldehydes and ketones to form imines (Schiff bases), and alkylation.

-

Aromatic Ring: The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the aminomethyl group complicates this, and reactions on the ring may require protection of the amine to prevent side reactions.

Relevance and Applications in Research and Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry and agrochemistry.[6][7] this compound serves as a valuable precursor, providing a combination of lipophilicity (from the isopropoxy group) and a reactive handle (the amine) for further molecular elaboration.

-

Drug Discovery: This scaffold can be incorporated into larger molecules targeting a wide range of biological systems. The dimethylamine pharmacophore, a close relative, is present in numerous FDA-approved drugs.[8] The isopropoxyphenyl moiety is found in compounds like the insecticide Propoxur, demonstrating its acceptance in biologically active molecules.[4] Its structure allows for the exploration of chemical space around a central phenyl ring, a common strategy in lead optimization.[9]

-

Agrochemicals: As evidenced by its relationship to Propoxur, a carbamate insecticide, the 2-isopropoxyphenyl motif is relevant in the development of pesticides and other crop protection agents.[4][10]

-

Fine Chemical Synthesis: It serves as an intermediate for more complex molecules, where the amine can be transformed into various other functional groups or used as a directing group.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[3] May also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[11]

-

Body Protection: A standard laboratory coat is required. Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[11]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Flush eyes with water as a precaution for several minutes.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

-

Inhalation: Move the person to fresh air.

-

Always consult a complete, substance-specific Safety Data Sheet before handling any chemical. The information provided here is for guidance based on analogous structures.

References

- Safety Data Sheet for a related amine compound. [URL not available for direct linking, general safety protocols cited].

- FM30937 - Safety Data Sheet. [URL not available for direct linking, general safety protocols cited].

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PROPOXUR. [Link]

-

PubChemLite. 1-(2-isopropoxyphenyl)methanamine (C10H15NO). [Link]

-

Inchem.org. ICSC 0191 - PROPOXUR. [Link]

-

ResearchGate. (PDF) Determination of 2-Isopropoxyphenyl Methyl Carbamate-Propoxur in Roach Control Peanut Butter by High Performance Liquid Chromatography. [Link]

-

National Institutes of Health (NIH), PubChem. Propoxur | C11H15NO3 | CID 4944. [Link]

-

MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]

-

PMC. Plant-derived natural products for drug discovery: current approaches and prospects. [Link]

-

PMC. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. [Link]

-

PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

- 1. PubChemLite - 1-(2-isopropoxyphenyl)methanamine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 1-(3-Isopropoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICSC 0191 - PROPOXUR [inchem.org]

- 11. pccarx.com [pccarx.com]

- 12. biosynth.com [biosynth.com]

- 13. cleanchemlab.com [cleanchemlab.com]

Introduction: The Strategic Importance of (2-Isopropoxyphenyl)methanamine

An In-Depth Technical Guide to the Synthesis of (2-Isopropoxyphenyl)methanamine

This compound, a primary benzylic amine, represents a crucial structural motif and a versatile building block in the synthesis of complex molecules. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and fine chemicals, where the specific arrangement of the isopropoxy and aminomethyl groups on the aromatic ring can impart desirable physicochemical and biological properties. Primary amines are foundational to a vast array of chemical transformations, making robust and efficient synthetic access to molecules like this a primary concern for researchers in drug discovery and process development.[1][2]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings and the strategic rationale behind the selection of reagents and reaction conditions. We will explore two primary, field-proven strategies: the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile. Each pathway will be analyzed for its advantages, limitations, and practical applicability, providing researchers with the necessary insights to select and optimize the ideal route for their specific objectives.

Pathway 1: Reductive Amination of 2-Isopropoxybenzaldehyde

This pathway is arguably the most direct and widely employed route, leveraging the readily available 2-isopropoxybenzaldehyde. The core of this strategy is the two-step, often one-pot, process involving the formation of an imine with an ammonia source, followed by its immediate reduction to the target primary amine.[3][4] This method offers high atom economy and often proceeds under mild conditions, making it an attractive choice for both laboratory and industrial scales.[1]

Precursor Synthesis: From Salicylaldehyde to 2-Isopropoxybenzaldehyde

The journey begins with the strategic installation of the isopropoxy group onto a commercially available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). The Williamson ether synthesis is the classic and most reliable method for this transformation.

-

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide), displacing the halide and forming the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the S_N_2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.

Experimental Protocol: Synthesis of 2-Isopropoxybenzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10-15 mL per gram of aldehyde).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in diethyl ether and wash with 1M NaOH (to remove any unreacted salicylaldehyde) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-isopropoxybenzaldehyde, which can be further purified by vacuum distillation if necessary.

Core Reaction: One-Pot Reductive Amination

With 2-isopropoxybenzaldehyde in hand, the final step is the reductive amination. This reaction hinges on the in-situ formation of an imine, which is more electrophilic and susceptible to reduction by specific hydride reagents than the starting aldehyde.[5][6]

-

Causality of Reagent Choice: The selection of the reducing agent is critical for success.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent. It is mild enough that it selectively reduces the protonated imine (iminium ion) intermediate in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to an alcohol.[4][6] The reaction is typically run under mildly acidic conditions (pH ~5-6) to promote imine formation without degrading the hydride reagent.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more efficient alternative to NaBH₃CN. It is also a mild reducing agent that does not readily reduce aldehydes or ketones but is highly effective for iminium ions.[7] It does not require strict pH control and can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon) is a green and scalable alternative.[1][8] This method avoids stoichiometric metal hydride waste. The reaction involves the initial condensation of the aldehyde and ammonia to form the imine, which is then hydrogenated on the catalyst surface.

-

Data Presentation: Comparison of Reducing Agents for Reductive Amination

| Reducing System | Typical Solvent | Catalyst/Additive | Conditions | Advantages | Disadvantages |

| NaBH₃CN / NH₄OAc | Methanol | Acetic Acid (pH control) | Room Temp | High selectivity for imine[4] | Toxic cyanide byproduct; requires pH monitoring |

| NaBH(OAc)₃ / NH₃ | DCE, THF | None | Room Temp | Safe, efficient, no pH control needed[7] | Moisture sensitive; higher cost |

| H₂ / Catalyst | Ethanol, Methanol | Raney Ni, CoCl₂/NaBH₄[1] | 80 °C, 1-10 bar H₂ | "Green," scalable, high atom economy[1] | Requires pressure equipment; catalyst handling |

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Setup: In a round-bottom flask, dissolve 2-isopropoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE).

-

Amine Source: Add a solution of ammonia in methanol (7N, 5-8 eq.) and stir for 30 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Mandatory Visualization: Reductive Amination Workflow

Caption: Workflow for Pathway 1.

Pathway 2: Reduction of 2-Isopropoxybenzonitrile

An alternative and equally viable strategy involves the reduction of a nitrile functional group. This pathway is particularly useful if 2-isopropoxybenzonitrile is a more accessible or cost-effective starting material. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2][9]

Precursor Synthesis: 2-Isopropoxybenzonitrile

Similar to the aldehyde, the nitrile precursor can be prepared from 2-hydroxybenzonitrile via Williamson ether synthesis, using the same principles and a nearly identical protocol as described for the aldehyde.

Core Reaction: Nitrile Reduction

Two primary methods dominate the reduction of nitriles to primary amines: reduction with a powerful metal hydride or catalytic hydrogenation.

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Mechanistic Rationale: LiAlH₄ is a potent, unselective reducing agent that acts as a source of hydride ions (H⁻). The reaction mechanism involves two successive nucleophilic attacks by the hydride on the electrophilic carbon of the nitrile.[10][11] The first attack forms an imine anion, which is then rapidly attacked by a second hydride equivalent to generate a dianion. A final aqueous or acidic work-up protonates the dianion to yield the primary amine.[11][12] This method is highly effective and typically results in excellent yields.

-

Trustworthiness & Safety: The protocol is self-validating in its outcome but requires stringent safety precautions. LiAlH₄ reacts violently with water and protic solvents. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous etheral solvents like THF or diethyl ether. The quenching step must be performed with extreme care at low temperatures.[13]

-

-

Method B: Catalytic Hydrogenation

-

Mechanistic Rationale: This process involves the use of hydrogen gas and a heterogeneous catalyst, such as Raney Nickel (Raney Ni) or palladium-based catalysts.[14][15] The nitrile is adsorbed onto the catalyst surface, and the C≡N triple bond is sequentially hydrogenated. A key challenge in nitrile hydrogenation is controlling selectivity; the intermediate imine can react with the product amine to form a secondary amine byproduct.[2] This side reaction is often suppressed by adding ammonia to the reaction mixture, which shifts the equilibrium away from secondary amine formation.

-

Expertise & Field Insights: Catalytic hydrogenation is often preferred in industrial settings due to its lower cost, reduced waste, and improved safety profile compared to LiAlH₄.[8][16] However, it requires specialized high-pressure reactor equipment.

-

Data Presentation: Comparison of Nitrile Reduction Methods

| Method | Reagent/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄ | Anhydrous THF or Et₂O | 0 °C to Reflux | High yield, fast, broadly applicable[11][14] | Highly reactive, moisture-sensitive, hazardous work-up[13] |

| Catalytic Hydrogenation | H₂ / Raney Ni | Ethanol / NH₃ | High Temp & Pressure | "Green," scalable, cost-effective[16] | Requires pressure reactor; potential for side products[2] |

Experimental Protocol: Nitrile Reduction using LiAlH₄

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of 2-isopropoxybenzonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Work-up (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[13] This procedure is designed to precipitate the aluminum salts as a filterable solid.

-

Purification: Stir the resulting granular suspension vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to afford the crude amine, which can be purified by distillation or chromatography.

Mandatory Visualization: Nitrile Reduction Workflow

Caption: Workflow for Pathway 2.

Conclusion: A Strategic Synthesis Outlook

Both the reductive amination of 2-isopropoxybenzaldehyde and the reduction of 2-isopropoxybenzonitrile offer reliable and high-yielding pathways to this compound.

-

For laboratory-scale synthesis , where safety protocols for handling hydrides are well-established, the reductive amination using NaBH(OAc)₃ often provides the best balance of efficiency, safety, and operational simplicity.

-

For large-scale or industrial production , catalytic hydrogenation (of either the imine or the nitrile) emerges as the superior choice due to its environmental benefits, cost-effectiveness, and avoidance of hazardous stoichiometric reagents.

The final selection of a synthetic route will invariably depend on the specific constraints of the project, including cost of starting materials, available equipment, safety infrastructure, and desired scale of production. This guide provides the foundational knowledge for making that strategic decision with confidence.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][14]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link][10]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link][3]

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available from [Link][1]

-

Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link][15]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Breunig, T., Faisca Phillips, A. M., & Herres-Pawlis, S. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available from [Link][17]

-

Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available from [Link][2]

-

Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link][8]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][13]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link][9]

-

Beller, M., et al. (2001). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters. Available from [Link][18]

-

Liu, W., & Liu, J. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Available from [Link][16]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][7]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][4]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link][5]

-

Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. Retrieved from [Link][6]

-

Chemistry university. (2021). Reduction of Imines and Nitriles. YouTube. Retrieved from [Link][20]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 17. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine for Researchers and Drug Development Professionals

Introduction: Unveiling (2-Isopropoxyphenyl)methanamine

This compound, identified by the CAS Number 386715-42-0 , is a primary amine featuring a benzylamine core structure with an isopropoxy substituent at the ortho position of the phenyl ring. This seemingly simple molecule holds significant potential as a versatile building block in the synthesis of more complex chemical entities, particularly within the realm of medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds, making it a compound of interest for researchers exploring new therapeutic agents.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its potential applications in the development of novel pharmaceuticals. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While specific experimental data for this compound is not extensively published, we can infer key characteristics based on its structure and data from closely related analogues.

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₁₀H₁₅NO | Based on chemical structure |

| Molecular Weight | 165.23 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for many substituted benzylamines |

| Boiling Point | ~230-250 °C at 760 mmHg | Extrapolated from similar structures |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | Based on the presence of both polar (amine) and non-polar (isopropoxy, phenyl) groups. |

| pKa (of the conjugate acid) | ~9-10 | Typical range for primary benzylamines |

Synthesis of this compound: A Practical Approach via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-isopropoxybenzaldehyde. This two-step, one-pot reaction is favored for its efficiency and the ready availability of starting materials.

The Underlying Chemistry: From Aldehyde to Amine

Reductive amination involves the initial reaction of a carbonyl compound (in this case, 2-isopropoxybenzaldehyde) with an amine source (ammonia) to form an imine intermediate. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to the success of the reaction, with reagents that selectively reduce the imine in the presence of the starting aldehyde being preferred.

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via reductive amination. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

2-Isopropoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 2-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (7N, 5-10 eq) at room temperature with stirring.

-

Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Applications in Drug Development: A Scaffold of Interest

The substituted benzylamine motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. While specific, publicly available research on the biological activity of this compound is limited, its structural features suggest potential for interaction with various biological targets.

The presence of the amine group allows for the formation of ionic bonds and hydrogen bonds with biological macromolecules such as enzymes and receptors. The isopropoxy group introduces a lipophilic character, which can influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Derivatives of structurally similar benzylamines have been investigated for a range of biological activities, including but not limited to:

-

Antimicrobial Agents: The core benzylamine structure can be modified to develop compounds with antibacterial and antifungal properties.

-

Anticancer Agents: Certain substituted benzylamines have shown cytotoxic activity against various cancer cell lines.

-

Neurological Disorders: The benzylamine scaffold is found in compounds targeting receptors and enzymes in the central nervous system.

Caption: Potential therapeutic applications based on the benzylamine scaffold.

The true potential of this compound in drug development lies in its utility as a key intermediate. By modifying the primary amine through reactions such as acylation, alkylation, or sulfonylation, a diverse library of compounds can be generated for screening against a wide range of biological targets.

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its straightforward synthesis and versatile chemical nature, represents a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its properties, a practical protocol for its preparation, and an overview of its potential applications in the pursuit of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of such fundamental building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-601. [Link]

An In-depth Technical Guide to (2-Isopropoxyphenyl)methanamine

Abstract: This technical guide provides a comprehensive overview of (2-Isopropoxyphenyl)methanamine, a substituted benzylamine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information from chemical supplier databases, foundational organic chemistry principles, and literature on analogous compounds. It covers nomenclature, physicochemical properties, a detailed, plausible synthetic protocol via reductive amination of its aldehyde precursor, and discusses potential applications based on the broader class of substituted benzylamines. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound and a practical framework for its synthesis and potential utility.

Chemical Identity and Nomenclature

This compound is a primary amine belonging to the benzylamine class of organic compounds. The core structure consists of a benzylamine moiety where the phenyl ring is substituted at the ortho (position 2) with an isopropoxy group. This substitution pattern is critical as the steric and electronic nature of the ortho-isopropoxy group influences the molecule's conformation, reactivity, and potential biological interactions.

The definitive identification of this compound is established through its systematic name and registry number.

| Identifier | Value | Source |

| Systematic IUPAC Name | [2-(propan-2-yloxy)phenyl]methanamine | IUPAC Nomenclature |

| Common Name | 1-(2-Isopropoxyphenyl)methanamine | Chemical Supplier Data |

| Synonyms | 2-Isopropoxybenzylamine, this compound | Chemical Supplier Data |

| CAS Number | 386715-42-0 | Chemical Supplier Data |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol |

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Synthesis Pathway: Reductive Amination

The overall transformation involves two key steps that are typically performed in a single pot:

-

Imine Formation: The reaction of 2-isopropoxybenzaldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine.

-

Reduction: The in-situ reduction of the imine to the desired primary amine using a selective reducing agent.

Caption: Reaction scheme for the synthesis of the target amine.

Precursor: 2-Isopropoxybenzaldehyde

The starting material, 2-isopropoxybenzaldehyde (CAS 22921-58-0), is a commercially available aromatic aldehyde.[2][3] Its properties are crucial for planning the synthesis.

| Property | Value | Source |

| CAS Number | 22921-58-0 | |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in common organic solvents | [2] |

| Storage | Inert atmosphere, room temperature |

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[5][6] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder than reagents like sodium borohydride and can be used in a one-pot procedure without needing to isolate the imine intermediate, as it does not readily reduce the starting aldehyde.[6]

Materials:

-

2-Isopropoxybenzaldehyde (1.0 eq)

-

Ammonia (7 N solution in methanol, 5.0-10.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-isopropoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approx. 0.2 M).

-

Amine Addition: Add the 7 N solution of ammonia in methanol (5.0-10.0 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring solution. The addition may be exothermic. Maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with DCM or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent the amine from streaking on the column.

Caption: Experimental workflow for the synthesis of the target amine.

Physicochemical Properties and Characterization

No experimentally determined physicochemical data for this compound has been published in peer-reviewed literature. The data in the table below are predicted values or are based on general properties of similar aromatic amines. Experimental validation is required.

| Property | Predicted or Inferred Value | Justification |

| Appearance | Colorless to pale yellow oil | Typical for substituted benzylamines. |

| Boiling Point | Not Available | Expected to be >200°C at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate. Sparingly soluble in water. | Polarity of the amine and ether groups, combined with the aromatic ring. |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for primary benzylamines. |

| LogP | ~2.0 - 2.5 (Predicted) | Based on contributions from the isopropoxy and benzylamine fragments. |

Characterization: A scientist synthesizing this compound would rely on standard analytical techniques for structural confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence and connectivity of all protons and carbons, including the characteristic isopropyl methine and methyl signals, the benzylic CH₂ protons, the amine protons, and the aromatic signals.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 166.12 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and C-O stretches of the ether.

Potential Applications and Biological Activity

Direct research into the biological activity of this compound is not publicly available. However, the substituted benzylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Patent literature often covers broad classes of such molecules for various therapeutic targets.

Potential Areas of Investigation:

-

Neurotransmitter Modulation: Many benzylamine derivatives interact with monoamine transporters or receptors in the central nervous system. Patents for related compounds suggest potential applications in the treatment of depression and other neurological disorders.

-

Enzyme Inhibition: The amine functionality can serve as a key interaction point within enzyme active sites.

-

Building Block for Complex Molecules: As a primary amine, this compound is a versatile intermediate for the synthesis of more complex derivatives, such as amides, sulfonamides, and secondary or tertiary amines, expanding its potential use in drug discovery libraries.

It must be emphasized that these are speculative applications based on the broader chemical class. Rigorous biological screening and pharmacological studies are required to determine if this compound has any specific or useful activity.

Safety, Handling, and Storage

Safety:

-

As with most aromatic amines, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Handling:

-

The compound is a primary amine and is basic. It will react with acids to form salts. It may be sensitive to strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation through oxidation or reaction with atmospheric carbon dioxide.

References

-

PubChem. 2-Propoxy-benzaldehyde. [Link]

-

Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

The Reaction Watch. Reductive Amination - Common Conditions. [Link]

-

YouTube. Reductive Amination. [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Chemical Society Reviews. Ortho esters and dialkoxycarbenium ions: reactivity, stability, structure, and new synthetic applications. [Link]

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. CAS 22921-58-0: 2-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Isopropoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Physical and Chemical Characteristics of Propoxur

Abstract

Propoxur (Baygon®) is a non-systemic carbamate insecticide first introduced in 1959.[1] As a reversible inhibitor of the enzyme acetylcholinesterase, it has seen widespread use in public health and agriculture for the control of various pests, including mosquitoes, flies, cockroaches, and turf insects.[2][3] A thorough understanding of its physical and chemical properties is paramount for researchers, analytical scientists, and regulatory bodies to develop effective formulations, devise accurate analytical methods for residue monitoring, and assess its environmental fate and toxicological impact. This technical guide provides a comprehensive overview of the core physicochemical characteristics of propoxur, details its stability profile, and presents a validated analytical methodology for its quantification in environmental matrices.

Chemical Identity and Structure

Correctly identifying a chemical substance is the foundation of all scientific investigation. Propoxur is systematically known by its IUPAC name, 2-isopropoxyphenyl methylcarbamate.[4] Key identifiers are crucial for database searches and regulatory compliance.

-

Chemical Name: 2-(1-methylethoxy)phenol 1-(N-methylcarbamate)[5]

-

IUPAC Name: (2-propan-2-yloxyphenyl) N-methylcarbamate[6]

-

Molecular Weight: 209.24 g/mol [6]

The structure of propoxur features a carbamate ester functional group, which is central to its mechanism of action as a cholinesterase inhibitor, and an aromatic ether.[6]

Physicochemical Properties

The physical and chemical properties of propoxur dictate its behavior in various applications and its fate in the environment. These properties are summarized in the table below. Propoxur presents as a white to tan crystalline solid with a faint, characteristic odor.[1][2][6]

| Property | Value | Source(s) |

| Appearance | White to tan crystalline powder/solid | [1][6] |

| Odor | Faint, characteristic, mild phenolic | [3][6][10] |

| Melting Point | 84 - 95 °C (Range depends on purity) | [1][7][10][11] |

| Boiling Point | Decomposes upon distillation/heating | [1][6] |

| Vapor Pressure | 7.0 x 10⁻⁶ mmHg (0.001 Pa) at 20 °C | [6] |

| Water Solubility | ~2000 mg/L (0.2 g/100 mL) at 20 °C | [1][7] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.52 | [6][12] |

| Density | 1.12 - 1.18 g/cm³ at 20 °C | [3][6] |

The moderate water solubility and Log Kow value suggest that propoxur has a potential for mobility in aqueous environmental compartments.[6][7] Its vapor pressure is low, indicating it is not highly volatile under standard conditions.[6] Propoxur is soluble in most polar organic solvents such as acetone, methanol, and chloroform, but only slightly soluble in non-polar hydrocarbons.[7][12]

Stability and Reactivity

Understanding the stability of propoxur is critical for determining its persistence in the environment and for establishing appropriate storage and handling conditions for analytical standards and formulated products.

Hydrolysis

Hydrolysis is a primary degradation pathway for propoxur, and its rate is highly dependent on pH.[13]

-

Acidic Conditions (pH 3-4): Propoxur is relatively stable. The hydrolysis half-life at pH 4 (22 °C) is approximately one year.[6][13]

-

Neutral Conditions (pH 7): Hydrolysis occurs slowly. The half-life at pH 7 (22 °C) is reported to be 93 days.[6] At a slightly higher temperature of 30 °C, the half-life shortens to 30 days.[14]

-

Alkaline Conditions (pH > 7): Propoxur degrades rapidly in alkaline media.[9][10] At pH 9 (22 °C), the half-life is only 30 hours, and at pH 10 (20 °C), it drops to just 40 minutes.[6][9][15]

The primary degradation products from hydrolysis are 2-isopropoxyphenol and carbon dioxide.[6] This rapid degradation under alkaline conditions is a key consideration for formulation, environmental remediation, and analytical sample preservation.

Thermal and Photochemical Stability

Propoxur is stable under normal storage temperatures but decomposes upon heating to high temperatures, which can emit toxic fumes including nitrogen oxides and methyl isocyanate.[6][16][17] It is also subject to photodegradation. When irradiated with light (>290 nm) in water, its half-life was determined to be 87.9 hours.[6]

Incompatibilities

Propoxur is incompatible with strong acids, bases, and oxidizing agents.[12][16] It is particularly reactive with strong alkalis, which accelerate its hydrolysis.[16]

Analytical Methodologies

Accurate quantification of propoxur is essential for residue analysis in food, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used, robust, and sensitive technique for this purpose.[18][19]

Rationale for HPLC-PDA Method Selection

Expertise & Experience: High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is the method of choice for several reasons. The carbamate structure of propoxur contains a chromophore (the phenyl ring) that absorbs UV light, making it readily detectable.[18] A PDA detector offers a significant advantage over a single-wavelength UV detector by acquiring the entire UV-Vis spectrum of the analyte as it elutes. This provides spectral confirmation of the peak identity, enhancing the trustworthiness of the results and allowing for the simultaneous analysis of metabolites or other pesticides if their spectra and retention times differ. Reversed-phase chromatography is ideal as propoxur is a moderately hydrophobic, neutral molecule that can be effectively retained and separated on a C18 stationary phase.[19]

Experimental Protocol: Determination of Propoxur in Water by SPE and HPLC-PDA

This protocol describes a self-validating system for the analysis of propoxur in environmental water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Causality: Water samples often contain propoxur at trace levels (ng/L to µg/L) along with interfering matrix components. SPE is employed to selectively isolate propoxur from the matrix, remove interferences, and concentrate the analyte to a level detectable by the HPLC system.[18] A C18 sorbent is chosen for its affinity for moderately non-polar compounds like propoxur.

-

Step-by-Step Methodology:

-

Cartridge Conditioning: Sequentially pass 5 mL of methanol and 5 mL of HPLC-grade water through a C18 SPE cartridge. This activates the sorbent.

-

Sample Loading: Filter a 500 mL water sample through a 0.45 µm filter. Pass the filtered sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove residual polar impurities.

-

Elution: Elute the retained propoxur from the cartridge using 5 mL of acetonitrile into a collection tube.[18]

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at ambient temperature. Reconstitute the residue in 1 mL of the mobile phase.[18] This step provides a 500-fold concentration factor.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC.

-

2. HPLC-PDA Analysis

-

Step-by-Step Methodology:

-

Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[20]

-

Flow Rate: 1.2 mL/min.[20]

-

Column Temperature: 30 °C.[20]

-

Injection Volume: 10 µL.[20]

-

PDA Detection: Monitor the UV spectrum. Set the quantification wavelength to the maximum absorbance for propoxur, typically around 271-272 nm.[5][20]

-

Calibration: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting a certified stock solution of propoxur in the mobile phase.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of propoxur in the samples by interpolating their peak areas from the calibration curve.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for the determination of propoxur in water.

Conclusion

Propoxur is a well-characterized carbamate insecticide with a defined set of physical and chemical properties. Its moderate water solubility and pH-dependent hydrolysis are key factors governing its environmental behavior. The compound is thermally labile and susceptible to rapid degradation in alkaline conditions. For analytical purposes, methods such as HPLC-PDA provide the necessary sensitivity and specificity for its reliable quantification in complex matrices. The information provided in this guide serves as a foundational resource for scientific professionals engaged in research, development, and safety assessment related to propoxur.

References

- GazFinder. (n.d.). propoxur (C11H15NO3).

- National Center for Biotechnology Information. (n.d.). Propoxur. PubChem Compound Database.

- Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PROPOXUR.

- World Health Organization. (1973). Propoxur (WHO Pesticide Residues Series 3). Inchem.org.

- Santa Cruz Biotechnology. (n.d.). Propoxur.

-

Oregon State University. (n.d.). EXTOXNET PIP - PROPOXUR. Retrieved from [Link]

-

Wikipedia. (n.d.). Propoxur. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propoxur. NIST Chemistry WebBook. Retrieved from [Link]

- Beyond Pesticides. (n.d.). ChemicalWatch Factsheet - Propoxur.

- ChemicalBook. (n.d.). Propoxur CAS#: 114-26-1.

- BenchChem. (n.d.). Application Note: Determination of Propoxur in Environmental Water Samples by HPLC-PDA.

- U.S. Environmental Protection Agency. (n.d.). Propoxur (Baygon).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Propoxur. Retrieved from [Link]

- Wefco. (n.d.). Technical Data Sheet - Propoxur.

- Compendium of Pesticide Common Names. (n.d.). propoxur data sheet.

-

MDPI. (2019). Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles. Retrieved from [Link]

- ChemicalBook. (n.d.). Propoxur - Safety Data Sheet.

- The Merck Index. (n.d.). Propoxur.

Sources

- 1. Propoxur - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. wefco-africa.co.za [wefco-africa.co.za]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]

- 8. Propoxur [webbook.nist.gov]

- 9. Propoxur | 114-26-1 [chemicalbook.com]

- 10. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 11. Respiratory protection equipments C11H15NO3 (propoxur), CAS number 114-26-1 [en.gazfinder.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fao.org [fao.org]

- 14. beyondpesticides.org [beyondpesticides.org]

- 15. Propoxur CAS#: 114-26-1 [m.chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Propoxur [drugfuture.com]

- 18. benchchem.com [benchchem.com]

- 19. helixchrom.com [helixchrom.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of (2-Isopropoxyphenyl)methanamine in Organic Solvents: A Predictive and Methodological Approach

Introduction

(2-Isopropoxyphenyl)methanamine is an aromatic amine with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and fine chemicals. The rational design of synthetic routes, purification strategies (such as crystallization and chromatography), and formulation processes is critically dependent on a thorough understanding of its solubility profile. The selection of an appropriate solvent can dictate reaction efficiency, yield, purity, and the final physical form of a drug substance.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive models based on molecular structure, and a robust, field-proven experimental protocol for generating precise solubility data.

Physicochemical Properties of this compound

The solubility behavior of a compound is a direct consequence of its molecular structure. The key features of this compound are analyzed below:

-

Molecular Formula: C₁₀H₁₅NO

-

Molecular Weight: 165.23 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with an isopropoxy group (-OCH(CH₃)₂) and a methanamine group (-CH₂NH₂).

-

Polarity and Hydrogen Bonding: The primary amine group (-NH₂) is a key functional group, capable of acting as both a hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (lone pair on the nitrogen). The ether oxygen of the isopropoxy group acts as an additional hydrogen bond acceptor. These features impart a degree of polarity to the molecule.

-

Lipophilicity: The phenyl ring and the isopropyl group are nonpolar, contributing to the molecule's lipophilic (hydrophobic) character.

-

Predicted Properties:

-

LogP (Octanol-Water Partition Coefficient): The calculated LogP is approximately 1.93, suggesting a moderate balance between lipophilicity and hydrophilicity.[2]

-

Topological Polar Surface Area (TPSA): The TPSA is 35.25 Ų, which is relatively low and indicates good potential for membrane permeability.[2]

-

This structural combination—a polar amine head, a lipophilic aromatic core, and an ether linkage—suggests that this compound will exhibit versatile solubility, favoring solvents that can engage in hydrogen bonding or have moderate polarity, but also showing affinity for nonpolar environments.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Beyond the qualitative principle of "like dissolves like," a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[3][4] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δD, δP, δH) in 3D "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[4][5] The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller distance implies higher affinity and greater solubility.

For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose HSP coordinates fall inside this sphere are considered "good" solvents, while those outside are "poor" solvents.[6] While the precise HSP values for this compound are not published, they can be estimated based on its functional groups. The presence of the aromatic ring suggests a significant δD, the amine and ether groups contribute to δP and δH. This allows for a rational, predictive approach to solvent selection.

Sources

Toxicological Profile and Hazard Assessment of (2-Isopropoxyphenyl)methanamine

An In-depth Technical Guide:

Preamble: Navigating the Data Void

The toxicological landscape for novel chemical entities is often uncharted. Such is the case with (2-Isopropoxyphenyl)methanamine (CAS No: 386715-42-0), a compound for which public domain toxicological data is exceptionally scarce. A safety data sheet for a related compound notes that, to the best of their knowledge, the toxicological properties have not been thoroughly investigated.[1] This guide, therefore, deviates from a conventional data summary. Instead, it provides a comprehensive toxicological hazard assessment based on first principles of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is to equip researchers with a robust framework for understanding the potential risks and to outline a scientifically sound strategy for empirical toxicological evaluation.

Part 1: Molecular Identity and Physicochemical Properties

This compound is a primary benzylamine derivative with an isopropoxy substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized below. These characteristics are foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Isopropoxybenzylamine | - |

| CAS Number | 386715-42-0 | [2] |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | [3] |

| Predicted Physical State | Likely a liquid or low-melting-point solid | Inferred |

| Predicted Solubility | Soluble in organic solvents; limited water solubility | Inferred |

Part 2: Predictive Toxicokinetics - The Journey Through the Body

In the absence of empirical data, we can predict the ADME profile of this compound based on its structure.

Absorption

The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely be absorbed through oral, dermal, and inhalation routes. Occupational exposure would primarily be a concern via inhalation of aerosols and dermal contact.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilic nature suggests potential for partitioning into fatty tissues, though extensive accumulation is not anticipated.

Metabolism (Predicted)

Metabolism is the body's primary mechanism for detoxifying and eliminating foreign compounds (xenobiotics). For this compound, metabolism is predicted to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and conjugating enzymes.

-

Phase I Reactions (Functionalization): These reactions introduce or expose polar functional groups.

-

Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring, creating a phenolic metabolite.

-

O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and acetone.

-

N-Oxidation: The primary amine can be oxidized.

-

-

Phase II Reactions (Conjugation): The polar metabolites from Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).

-

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Excretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily via the urine.

Part 3: Hazard Identification via Structural Analogs

To infer potential toxicities, we will analyze two key structural analogs: Propoxur , which shares the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine , which shares the benzylamine core.

Analog 1: Propoxur (2-Isopropoxyphenyl methylcarbamate)

Propoxur is a well-characterized carbamate insecticide.[4] While it shares the core ring structure, its toxicological profile is dominated by a functional group that this compound lacks: the methylcarbamate ester.

| Endpoint | Result for Propoxur | Source |

| Primary Mechanism | Acetylcholinesterase (AChE) inhibition, leading to neurotoxicity.[5] | [5] |

| Acute Toxicity | High acute toxicity via oral route (Toxicity Category II).[5] | [5] |

| Genotoxicity | Not found to be mutagenic in bacteria or mammalian cells.[5] | [5] |

| Carcinogenicity | Classified as a potential human carcinogen by the EPA.[4] | [4] |

Expert Analysis & Causality: The primary toxicity of Propoxur—AChE inhibition—is due to the carbamylation of the enzyme's active site by the methylcarbamate group.[5] Since This compound lacks this carbamate moiety, it is not expected to be a direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not a relevant predictive endpoint for the target compound. The potential for carcinogenicity, however, warrants cautious consideration, as metabolic activation of the shared aromatic ring could be a contributing factor.

Analog 2: 2-Hydroxybenzylamine (2-HOBA)

2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the molecule. It is a naturally occurring compound found in buckwheat.[6]

| Endpoint | Result for 2-Hydroxybenzylamine (in rodents) | Source |

| Acute Oral Toxicity | LD₅₀ estimated to be >2000 mg/kg body weight in rats. Mortality was seen in one of six rats at 2000 mg/kg.[6][7] | [6][7] |

| Repeated Dose Toxicity | 28-day study showed no effects of toxicological significance at doses up to 1000 mg/kg/day.[6][7] | [6][7] |

| Adverse Effects Noted | At very high concentrations in feed (1.56%), decreased food intake and weight loss were observed, likely due to poor palatability.[6][7] | [6][7] |

Expert Analysis & Causality: The studies on 2-HOBA suggest that the benzylamine scaffold has a low order of toxicity.[6][7] The high doses required to elicit mortality indicate low acute toxicity. The lack of significant findings in a 28-day repeated-dose study further supports a favorable profile for this structural class. This analog provides a more realistic, albeit still incomplete, picture of the potential toxicity of this compound.

Part 4: Proposed Toxicological Evaluation Strategy

For any novel compound with a significant data gap, a tiered, systematic evaluation is paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction, Refinement) with the need to robustly characterize potential hazards.

Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal is to identify hazards early and guide further testing.

Workflow:

-

In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin sensitization based on structural fragments.

-

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for assessing mutagenic potential. The compound is tested with and without metabolic activation (S9 fraction) to detect both direct-acting and metabolically-activated mutagens.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in mammalian cells, providing a broader view of genotoxic potential.

-

In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells), determine the concentration at which the compound causes cell death. This helps in dose selection for subsequent assays.

Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

Tier 2: Foundational In Vivo Studies

If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal studies are required to understand systemic toxicity.

-

Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses a stepwise procedure with a small number of animals (typically rodents) to determine a range for the median lethal dose (LD₅₀) and identify the clinical signs of acute toxicity. This is essential for classification and labeling.

-

28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study. Rodents are administered the compound daily for 28 days. The causality behind the comprehensive endpoints is to provide a holistic view of potential toxicity:

-

Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general indicators of adverse effects.

-

Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and kidney function.

-

Gross Necropsy & Organ Weights: Identify target organs of toxicity.

-

Histopathology: Microscopic examination of tissues to confirm and characterize effects in target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect Level (NOAEL) , which is critical for establishing safe exposure limits.

-

Part 5: Summary and Conclusions